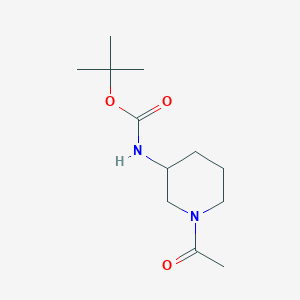![molecular formula C18H12N4O2 B6103422 (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone](/img/structure/B6103422.png)
(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. ODQ has been widely used in scientific research to investigate the role of cGMP signaling in various biological systems.
作用機序
(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone exerts its inhibitory effects on sGC by binding to the heme group of the enzyme, which is essential for its catalytic activity. This binding prevents the conversion of GTP to cGMP, thereby reducing the levels of cGMP in the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the biological system being studied. In the cardiovascular system, this compound has been shown to inhibit the vasodilatory effects of NO, leading to vasoconstriction and increased blood pressure. In platelets, this compound has been shown to inhibit the aggregation response to various agonists, such as ADP and thrombin. In the brain, this compound has been shown to modulate synaptic transmission and plasticity through its effects on cGMP signaling.
実験室実験の利点と制限
One of the main advantages of using (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone in scientific research is its selectivity for sGC, which allows for specific investigation of the role of cGMP signaling in various biological systems. However, one limitation of using this compound is its potential off-target effects, as it may interact with other heme-containing proteins in the cell. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several future directions for research involving (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone, including investigating its effects on other physiological systems beyond the cardiovascular, platelet, and neuronal systems. Additionally, further research is needed to elucidate the potential off-target effects of this compound and to develop more selective inhibitors of sGC. Finally, the development of new techniques for delivering this compound in vivo may allow for more effective investigation of its effects in various biological systems.
合成法
(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone can be synthesized through a multi-step process that involves the condensation of 2-nitrophenylacetic acid with hydrazine to form 2-nitrophenylhydrazine, which is then reacted with 2,4-dinitrophenylhydrazine to yield 2,4-dinitrophenylhydrazone. The latter compound is then treated with sodium methoxide to form the corresponding methyl ester, which is subsequently reacted with 2-amino-5-phenyl-1,3,4-oxadiazole to produce this compound.
科学的研究の応用
(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone has been extensively used in scientific research to investigate the role of cGMP signaling in various biological systems, such as cardiovascular function, platelet aggregation, and neuronal signaling. For example, this compound has been shown to inhibit the vasodilatory effects of nitric oxide (NO) in the cardiovascular system by blocking the production of cGMP. This compound has also been used to investigate the role of cGMP signaling in platelet aggregation, as well as the effects of cGMP on synaptic transmission and plasticity in the brain.
特性
IUPAC Name |
(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c19-14-13(17(23)12-9-5-2-6-10-12)15(11-7-3-1-4-8-11)20-18-16(14)21-24-22-18/h1-10H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYANXDANNVWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NON=C3C(=C2C(=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[(3-methyl-4-pyridinyl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6103357.png)
![1-(methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6103364.png)

![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B6103373.png)
![(2E)-3-(2-furyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acrylamide](/img/structure/B6103378.png)
![7-ethyl-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6103398.png)
![ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6103403.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B6103414.png)
![6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6103430.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)

![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6103458.png)